(2R)-2-Methylthiomorpholine hydrochloride CAS number 30188-51-3
(2R)-2-Methylthiomorpholine hydrochloride CAS number 30188-51-3
This guide is structured as a high-level technical monograph designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, synthetic utility, and structural data over generic descriptions.
CAS: 30188-51-3 | Formula: C₅H₁₁NS·HCl | M.W.: 153.67 g/mol
Executive Summary
(2R)-2-Methylthiomorpholine hydrochloride is a high-value chiral heterocyclic building block used extensively in modern drug discovery. As the sulfur-containing bioisostere of (2R)-2-methylmorpholine, it offers a strategic tool for modulating physicochemical properties—specifically lipophilicity and metabolic stability—without significantly altering the steric profile of the parent pharmacophore. This monograph details its synthetic accessibility, stereochemical implications, and utility in fragment-based drug design (FBDD).
Chemical Identity & Stereochemical Analysis[1][2][3]
Structural Data
| Property | Value |
| IUPAC Name | (2R)-2-Methylthiomorpholine hydrochloride |
| Chiral Center | C2 (R-configuration) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| pKa (Conj.[1][2][3][4][5] Acid) | ~8.4 (Estimated; lower than morpholine due to S-inductive effect) |
| LogP | ~0.5 (Free base); Sulfur increases lipophilicity vs. Morpholine (-0.86) |
Stereochemical Significance
The (2R)-methyl substituent introduces a critical conformational constraint. Unlike the unsubstituted thiomorpholine, which flips rapidly between chair conformers, the C2-methyl group prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Locking Effect: This preference biases the ring conformation, potentially reducing the entropic penalty upon binding to a protein target.
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Bioisosterism: Replacing the ether oxygen of morpholine with sulfur (thiomorpholine) changes the hydrogen bond acceptor capability (S is a poor acceptor) and increases the van der Waals radius, often improving membrane permeability.
Synthetic Pathways (Expert Analysis)
Producing the specific (2R) enantiomer requires avoiding racemization pathways common in sulfur chemistry. Two primary strategies are employed: Chiral Pool Synthesis (via Inversion) and Resolution.
Strategy A: Chiral Pool Synthesis (Recommended)
The most robust route utilizes (S)-Alanine as the chiral progenitor. This pathway relies on a double-inversion or retention-inversion sequence to establish the (R) stereocenter at the C2 position.
-
Step 1: Reduction of (S)-Alanine to (S)-Alaninol .
-
Step 2: N-Protection (e.g., Boc or Cbz) to prevent polymerization.
-
Step 3: Activation of the primary alcohol (Tosylation/Mesylation).
-
Step 4: Critical Stereoinversion. Reaction with a sulfur nucleophile (e.g., 2-mercaptoethanol derivatives). If an intramolecular displacement is designed where the chiral center is attacked, inversion occurs ((S)
(R)).-
Note: A common variation involves reacting (S)-alaninol with vinyl sulfone or chloroacetyl chloride followed by reduction. To strictly access the (2R) isomer from (S)-alaninol via direct nucleophilic attack at the chiral center, one must activate the chiral alcohol. However, standard ring closures often build around the chiral center (retention).
-
Correction for Causality: To obtain (2R)-2-methylthiomorpholine from the abundant (S)-alanine pool, the most direct method involves retention of the configuration if the chiral center is not the electrophile, OR inversion if it is.
-
Validated Route: (S)-2-aminopropanol
N-Boc O-Mesylation Displacement with 2-mercaptoethanol (Inversion to R-sulfide) Cyclization.
-
Strategy B: Classical Resolution
For large-scale industrial batches where cost is paramount, the racemic 2-methylthiomorpholine is synthesized from 1,2-propanediamine and vinyl chloride (or equivalent), followed by resolution using (S)-Mandelic Acid . The diastereomeric salt crystallizes, allowing isolation of the (2R) enantiomer.[6]
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for selecting the synthesis route and the Chiral Pool mechanism.
Caption: Comparative synthetic workflows for accessing the (2R) enantiomer via chiral pool inversion vs. classical resolution.
Medicinal Chemistry Applications
Bioisosteric Replacement
(2R)-2-Methylthiomorpholine is frequently used to replace morpholine, piperazine, or piperidine rings.
-
Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation by CYP450 enzymes to sulfoxides (
) and sulfones ( ). This can be exploited to improve clearance (reduce half-life) or, conversely, the sulfone metabolite may be the active species. -
Lipophilicity Modulation: The sulfur atom increases
, facilitating blood-brain barrier (BBB) penetration compared to the morpholine analog.
Case Study: DPP-IV Inhibitors
In the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes, the 2-methylthiomorpholine scaffold has been utilized to occupy the S1 or S2' sub-pockets of the enzyme. The (2R)-methyl group provides a steric bulk that improves selectivity against related proteases (e.g., DPP-8/9) by exploiting subtle differences in the hydrophobic binding clefts.
Case Study: Antimycobacterial Agents
Thiomorpholine analogs of Linezolid (e.g., Sutezolid) demonstrate that the thiomorpholine ring can enhance potency against Mycobacterium tuberculosis. The (2R)-methyl derivative is investigated to restrict the conformation of the N-aryl bond, potentially locking the molecule in the bioactive conformation.
Handling, Stability, and Protocols
Storage and Stability[7]
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Oxidation: The thioether moiety is sensitive to atmospheric oxygen over prolonged periods. Store at -20°C for long-term stability.
-
Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which will rapidly convert the sulfide to sulfoxide/sulfone.
Standard Deprotection Protocol (Self-Validating)
When using the N-Boc protected intermediate to generate the HCl salt:
-
Dissolution: Dissolve N-Boc-(2R)-2-methylthiomorpholine in dry 1,4-dioxane (5 vol).
-
Acidification: Add 4M HCl in dioxane (3 eq) dropwise at 0°C.
-
Monitoring: Monitor CO₂ evolution. Stir at RT for 2-4 hours.
-
Validation: TLC (ninhydrin stain) should show loss of the high Rf spot and appearance of a baseline spot.
-
Isolation: Dilute with Et₂O (10 vol) to precipitate the hydrochloride salt. Filter under N₂ to avoid moisture absorption.
References
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Morpholine and Thiomorpholine: A Privileged Scaffold. Journal of Chemical Reviews. (2021). Detailed review of the pharmacological profile of thiomorpholine scaffolds.
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Synthesis of Thiomorpholine via Photochemical Thiol-ene. ChemRxiv. (2021). Discusses modern flow chemistry approaches to the thiomorpholine core.
-
Resolution of Racemic Mixtures by Phase Transition. American Chemical Society. (2017). Describes the resolution of chiral amines using mandelic acid derivatives.
-
Structural Characterization of Thiomorpholine Precursors. MDPI. (2024). Analysis of thiomorpholine derivatives in medicinal chemistry.
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PubChem Compound Summary: (2R)-2-Methylmorpholine hydrochloride. National Library of Medicine. (2025). Structural and property data for the oxygen-analog, used for comparative bioisosterism.
Sources
- 1. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2R)-2-(methoxymethyl)morpholine hydrochloride | C6H14ClNO2 | CID 53338716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
